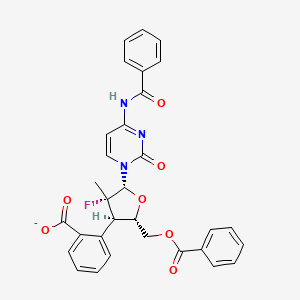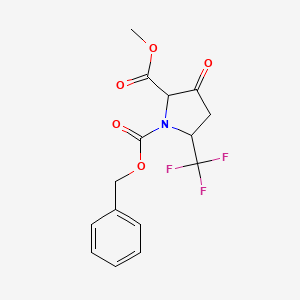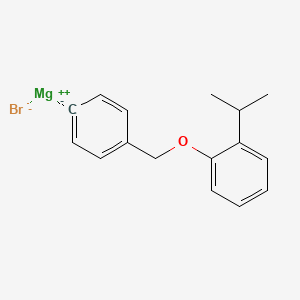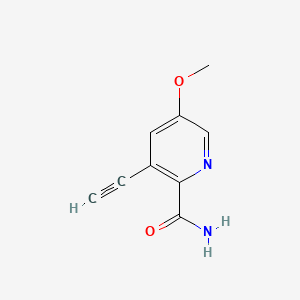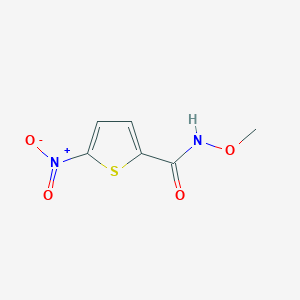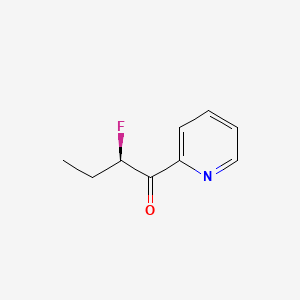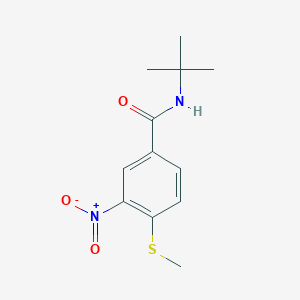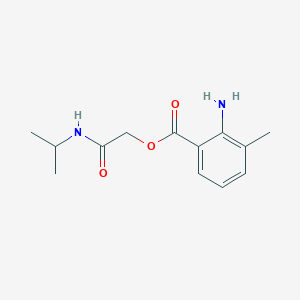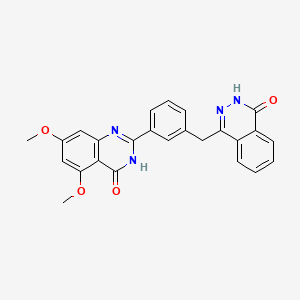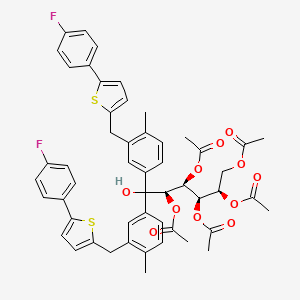
(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” typically involves multi-step organic synthesis. The process may start with the preparation of the core hexane structure, followed by the introduction of the thiophene and fluorophenyl groups through various coupling reactions. The final steps often involve the acetylation of hydroxyl groups to form the pentaacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pentaacetate ester can be reduced to alcohols.
Substitution: The fluorophenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts acylation or halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of fluorophenyl and thiophene groups suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple molecular targets, offering potential for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure may impart desirable properties such as thermal stability, conductivity, or optical activity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and thiophene groups could play a role in binding to these molecular targets, while the acetyl groups may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
- (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-bromophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
Uniqueness
The uniqueness of “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” lies in the specific arrangement of its functional groups and chiral centers. The presence of fluorophenyl groups may enhance its biological activity or stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C52H50F2O11S2 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6,6-bis[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-hydroxyhexyl] acetate |
InChI |
InChI=1S/C52H50F2O11S2/c1-29-8-14-40(24-38(29)26-44-20-22-47(66-44)36-10-16-42(53)17-11-36)52(60,41-15-9-30(2)39(25-41)27-45-21-23-48(67-45)37-12-18-43(54)19-13-37)51(65-35(7)59)50(64-34(6)58)49(63-33(5)57)46(62-32(4)56)28-61-31(3)55/h8-25,46,49-51,60H,26-28H2,1-7H3/t46-,49-,50+,51-/m1/s1 |
InChI Key |
ICNLKAYIAOMELA-FAZFCGTQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)([C@@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
